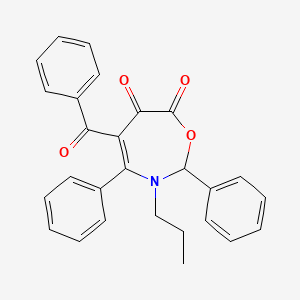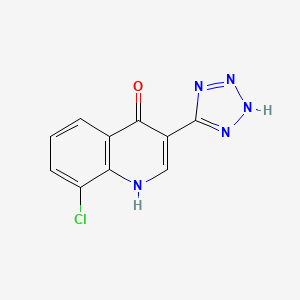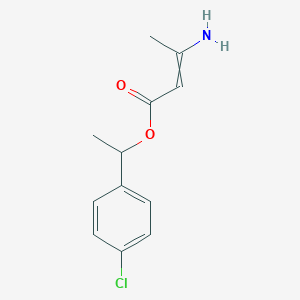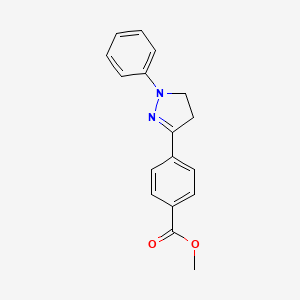
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Thiazoles and their derivatives
Uniqueness
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione stands out due to its unique seven-membered ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
61350-42-3 |
|---|---|
分子式 |
C27H23NO4 |
分子量 |
425.5 g/mol |
IUPAC名 |
5-benzoyl-2,4-diphenyl-3-propyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C27H23NO4/c1-2-18-28-23(19-12-6-3-7-13-19)22(24(29)20-14-8-4-9-15-20)25(30)27(31)32-26(28)21-16-10-5-11-17-21/h3-17,26H,2,18H2,1H3 |
InChIキー |
ZIIHNPWWNAYBGB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylsilane](/img/structure/B14585827.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)





